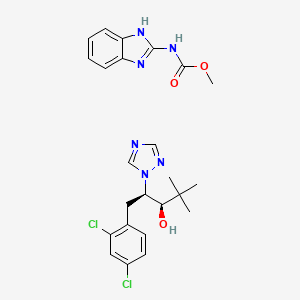
Carbendazim/dicyclobutrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbendazim and dicyclobutrazol are two distinct compounds with significant applications in agriculture and industry. Carbendazim is a systemic fungicide widely used to control fungal diseases in crops, while dicyclobutrazol is a plant growth regulator that inhibits gibberellin biosynthesis, leading to reduced plant height and increased resistance to lodging.
Vorbereitungsmethoden
Carbendazim
Carbendazim is synthesized through the reaction of 2-aminobenzimidazole with methyl isocyanate. The reaction typically occurs in an organic solvent such as toluene, under controlled temperature and pressure conditions . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.
Dicyclobutrazol
Dicyclobutrazol is synthesized through a multi-step process involving the reaction of 1,2,4-triazole with cyclobutanone. The reaction conditions include the use of a strong base such as sodium hydride and an organic solvent like dimethylformamide . Industrial production methods may involve batch reactors with precise control over reaction parameters to optimize yield and purity.
Analyse Chemischer Reaktionen
Carbendazim
Carbendazim undergoes various chemical reactions, including:
Oxidation: Carbendazim can be oxidized to form 2-aminobenzimidazole and 2-hydroxybenzimidazole.
Hydrolysis: In the presence of water and acidic or basic conditions, carbendazim hydrolyzes to form benzimidazole derivatives.
Substitution: Carbendazim can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Dicyclobutrazol
Dicyclobutrazol undergoes the following reactions:
Wissenschaftliche Forschungsanwendungen
Carbendazim
Carbendazim is extensively used in scientific research for its fungicidal properties. It is employed in studies related to plant pathology, environmental science, and toxicology. Researchers investigate its effects on fungal growth, its degradation pathways in soil and water, and its impact on non-target organisms .
Dicyclobutrazol
Dicyclobutrazol is used in research focused on plant physiology and growth regulation. It is studied for its ability to inhibit gibberellin biosynthesis, leading to reduced plant height and increased resistance to environmental stress.
Wirkmechanismus
Carbendazim
Carbendazim exerts its fungicidal effects by binding to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division. This leads to the malsegregation of chromosomes and ultimately cell death . The primary molecular target is the β-tubulin subunit of microtubules.
Dicyclobutrazol
Dicyclobutrazol inhibits gibberellin biosynthesis by blocking the enzyme ent-kaurene oxidase, which is involved in the early steps of gibberellin production. This inhibition results in reduced cell elongation and plant growth .
Vergleich Mit ähnlichen Verbindungen
Carbendazim
Carbendazim is similar to other benzimidazole fungicides such as benomyl and thiophanate-methyl. carbendazim is unique in its higher solubility and broader spectrum of activity against various fungal pathogens .
Dicyclobutrazol
Dicyclobutrazol is similar to other triazole-based plant growth regulators like paclobutrazol and uniconazole. Its uniqueness lies in its specific inhibition of ent-kaurene oxidase, leading to more targeted growth regulation effects .
Conclusion
Carbendazim and dicyclobutrazol are important compounds with diverse applications in agriculture and scientific research. Their unique chemical properties and mechanisms of action make them valuable tools for controlling fungal diseases and regulating plant growth, respectively.
Eigenschaften
CAS-Nummer |
96053-91-7 |
|---|---|
Molekularformel |
C24H28Cl2N6O3 |
Molekulargewicht |
519.4 g/mol |
IUPAC-Name |
(2R,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol;methyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C15H19Cl2N3O.C9H9N3O2/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-5,7-9,13-14,21H,6H2,1-3H3;2-5H,1H3,(H2,10,11,12,13)/t13-,14+;/m1./s1 |
InChI-Schlüssel |
HNHJXYPIQCBDTK-DFQHDRSWSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]([C@@H](CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O.COC(=O)NC1=NC2=CC=CC=C2N1 |
Kanonische SMILES |
CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O.COC(=O)NC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


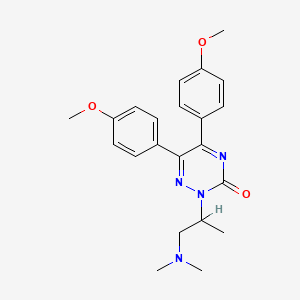
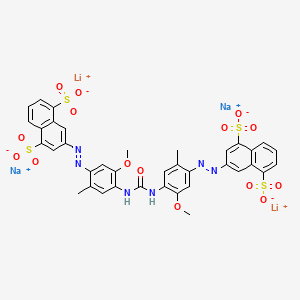
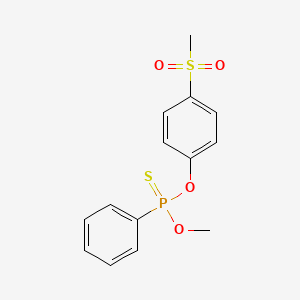

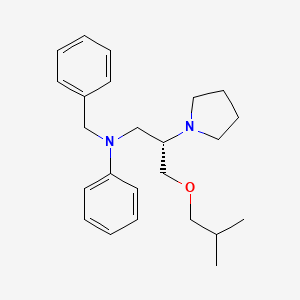

![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
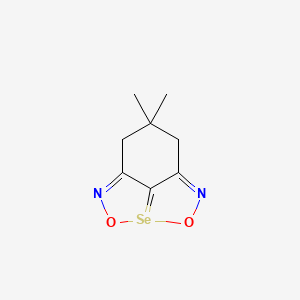
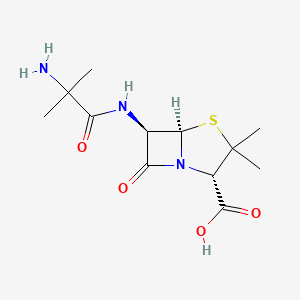

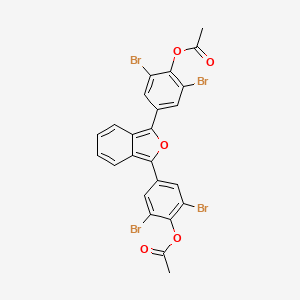
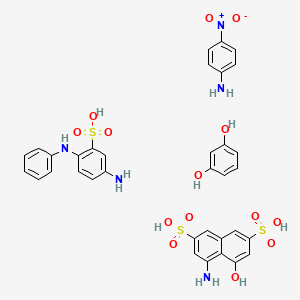
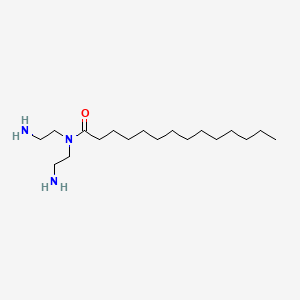
![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)
